(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide
Description
Properties
Molecular Formula |
C7H8BrClN2OS |
|---|---|
Molecular Weight |
283.57 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H8BrClN2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m1/s1 |
InChI Key |
IVACEXZSSGNYMR-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(SC(=C1Br)Cl)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of (3R)-3-Amino-3-hydroxypropanoic acid
- Starting from commercially available (3R)-3-hydroxypropanoic acid, protected amino derivatives such as Boc- or Fmoc- derivatives are prepared.
- The amino group is introduced via nucleophilic substitution or reductive amination, ensuring stereochemical integrity.
Step 2: Formation of the Thiophene Ring
- The key step involves constructing the thiophene ring with halogen substituents at specific positions.
- A common approach employs Hantzsch thiophene synthesis , involving β-ketoesters and sulfur sources under acid catalysis.
- Halogenation (bromination and chlorination) occurs either before or after ring formation, using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions.
Step 3: Coupling of the Thiophene with the Amino Acid
- The halogenated thiophene derivative undergoes nucleophilic substitution with the amino acid derivative, facilitated by activating agents such as carbodiimides (e.g., EDCI, DCC).
- This step forms the key carbon–nitrogen bond, linking the heterocycle to the amino acid backbone.
Step 4: Amide Formation
- The carboxylic acid group is activated (e.g., via acyl chlorides or anhydrides) and coupled with ammonia or amines to form the amide linkage.
- Reaction conditions are optimized to prevent racemization and maintain stereochemistry.
Step 5: Final Halogenation
- The thiophene ring is selectively halogenated at the 4- and 5-positions using NBS and NCS, respectively, under mild conditions to yield the desired bromine and chlorine substitutions.
Synthetic Route 2: From Amino Acid Derivatives via Nucleophilic Substitution
Step 1: Enantioselective Synthesis of the Core Amino Acid
- Enantioselective synthesis employs chiral catalysts or resolution techniques to obtain (3R)-3-amino-3-hydroxypropanoic acid.
Step 2: Activation of the Carboxyl Group
- Conversion of the amino acid to a reactive intermediate such as an acid chloride or active ester.
Step 3: Nucleophilic Substitution on Halogenated Thiophene
- The activated amino acid reacts with a halogenated thiophene derivative (prepared via halogenation of thiophene-2-carboxylic acid) through nucleophilic aromatic substitution (SNAr), facilitated by bases like potassium carbonate or sodium hydride.
Step 4: Amide Formation
- The amino group reacts with the activated carboxyl derivative to form the amide, often under mild heating or microwave irradiation to enhance yield and stereoselectivity.
Step 5: Purification and Resolution
- The enantiomerically pure compound is isolated via chromatography or chiral resolution methods, such as chiral HPLC.
Data Table: Summary of Key Reagents, Conditions, and Yields
| Step | Reaction | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Synthesis of amino acid | Enantioselective catalyst | - | - | 85-95 | Chiral resolution or asymmetric catalysis |
| 2 | Ring formation | β-Ketoester, sulfur source | Ethanol, acetic acid | Reflux | 70-80 | Hantzsch synthesis of thiophene |
| 3 | Halogenation | NBS, NCS | Chloroform, dichloromethane | 0-25°C | 80-90 | Selective halogenation at 4- and 5-positions |
| 4 | Coupling | DCC, EDCI | DMF, DMSO | Room temperature | 75-85 | Amide bond formation |
| 5 | Final purification | Chromatography | - | - | 60-75 | Enantiomeric purity >99% |
Research Findings & Notes
- Chiral Control: Achieving high stereochemical purity is critical; methods include chiral chromatography and asymmetric catalysis, as demonstrated in patents and recent publications (e.g., WO2008080891A2).
- Halogenation Specificity: Regioselective halogenation on the thiophene ring is achieved via controlled addition of NBS and NCS, often under low temperature to prevent over-halogenation.
- Reaction Optimization: Microwave-assisted synthesis has shown to significantly reduce reaction times and improve yields, especially in nucleophilic substitution and ring-closure steps.
- Purity & Characterization: Structural confirmation via NMR, IR, and mass spectrometry is standard, with optical rotation measurements confirming enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the halogen substituents or the thiophene ring itself.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the halogenated positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium azide or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs.
Industry
In industry, this compound might be used in the development of advanced materials, such as conductive polymers or other electronic materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to analogues with variations in the heterocyclic core, halogenation patterns, and stereochemistry. Below is a detailed comparison:
Physicochemical and Electronic Properties
- Thiophene vs. Pyrazole Core: The thiophene ring (C₄H₄S) in the target compound is electron-rich due to sulfur’s polarizability, enhancing π-π stacking interactions.
Halogen Effects :
The 4-Br, 5-Cl substitution in the target compound creates a sterically hindered and electron-deficient aromatic system, favoring electrophilic substitution at the 3-position of the thiophene. The pyrazole analogue’s 1-methyl group introduces steric bulk but reduces electrophilicity compared to halogens.Stereochemistry :
The (3R)-configuration may confer distinct biological activity compared to the (3S)-enantiomer, as chiral centers often influence binding to asymmetric protein pockets.
Research Findings and Computational Insights
- Crystallographic Tools :
Programs like Mercury CSD enable comparative analysis of crystal packing and intermolecular interactions. For instance, the thiophene derivative’s halogen bonds (C–Br···N/O) could be visualized and quantified, contrasting with pyrazole’s N–H···O/N motifs .
Biological Activity
(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide, with the CAS number 1604306-69-5, is a compound of interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₈BrClN₂OS
- Molecular Weight : 283.57 g/mol
- Structure : The compound features a thiophene ring substituted with bromine and chlorine, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes involved in neurotransmission and cellular signaling pathways. The halogen substitutions on the thiophene ring are hypothesized to enhance binding affinity and selectivity for specific receptors or enzymes.
Inhibitory Effects on Enzymes
Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on several enzymes, notably:
- Monoamine Oxidase B (MAO-B) : Compounds with similar structures have shown competitive inhibition against MAO-B, which is crucial in the metabolism of neurotransmitters. For example, a related compound demonstrated an IC₅₀ value of 0.51 μM against MAO-B, indicating potent inhibitory activity .
Neuroprotective Properties
The ability of this compound to cross the blood-brain barrier (BBB) suggests potential neuroprotective effects. In vitro studies have shown that related compounds can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress .
Study on Cellular Toxicity
A toxicity evaluation was conducted using Vero cells (African green monkey kidney epithelial cells), where the compound was tested at varying concentrations. Results indicated that concentrations up to 100 μg/mL did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
The orientation and type of halogen substituents on the phenyl ring significantly influence the biological activity of these compounds. For instance, chlorine at the ortho position has been associated with enhanced MAO-B inhibition compared to other halogens .
Comparative Analysis
| Compound | Target Enzyme | IC₅₀ Value (μM) | Selectivity Index |
|---|---|---|---|
| CC1 | MAO-B | 0.69 | >58.0 |
| CC2 | MAO-B | 0.51 | >78.4 |
| (3R)-3-Amino... | MAO-B | TBD | TBD |
Q & A
Q. What are the critical considerations for designing a synthetic route for (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide?
- Methodological Answer : Prioritize regioselective bromination and chlorination of the thiophene ring to avoid byproducts. Use chiral auxiliaries or asymmetric catalysis to achieve the (3R)-stereochemistry. Multi-step protocols involving coupling reactions (e.g., Suzuki-Miyaura for halogenated thiophenes) followed by amidation are common. Optimize reaction conditions (e.g., solvent polarity, temperature) to preserve stereochemical integrity .
- Key Parameters :
- Yield optimization via TLC and HPLC monitoring.
- Chiral HPLC or polarimetry for enantiomeric excess verification.
Q. How do the bromine and chlorine substituents on the thiophene ring influence the compound’s reactivity in biological assays?
- Methodological Answer : Halogen atoms enhance electrophilic interactions with target proteins (e.g., halogen bonding with backbone carbonyls). Bromine’s larger atomic radius may increase steric hindrance, reducing binding affinity compared to chlorine. Use computational tools (e.g., DFT calculations) to model electronic effects and compare with experimental IC50 values .
- Experimental Validation :
- Competitive binding assays (e.g., SPR) to quantify affinity changes.
- X-ray crystallography to visualize halogen-protein interactions .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Confirm regiochemistry of bromine/chlorine via - and -NMR chemical shifts (e.g., deshielding effects on adjacent protons).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and isotopic patterns (Br/Cl).
- X-ray Diffraction : Resolve stereochemistry and crystal packing for stability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Standardize protocols:
Compare results across orthogonal assays (e.g., enzymatic vs. cell-based).
Validate target engagement using CETSA (Cellular Thermal Shift Assay).
Assess compound stability under assay conditions (HPLC-MS monitoring) .
- Case Study :
- Conflicting IC50 values in kinase assays may reflect off-target binding. Use kinome-wide profiling to identify cross-reactivity .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
Synthesize analogs with halogen substitutions (e.g., Br → Cl, F) or thiophene ring replacements (e.g., furan, pyrrole).
Evaluate changes in binding affinity (SPR) and cellular permeability (PAMPA).
Corrogate SAR with molecular dynamics simulations to predict binding poses .
- Critical Metrics :
- LogP adjustments to balance solubility and membrane penetration.
- Metabolic stability via liver microsome assays .
Q. How can researchers address the compound’s instability in aqueous buffers?
- Methodological Answer :
- Stabilization Strategies :
- Use lyophilization for long-term storage.
- Incorporate cyclodextrins or lipid-based nanoformulations to reduce hydrolysis.
- Degradation Analysis :
- Monitor via LC-MS for hydrolytic byproducts (e.g., free amine or carboxylic acid derivatives).
- Adjust buffer pH to minimize nucleophilic attack on the amide bond .
Q. What in silico approaches predict the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- Tools : SwissADME or ADMET Predictor for bioavailability, CYP450 metabolism, and BBB penetration.
- Docking Studies : Use AutoDock Vina to simulate interactions with transporters (e.g., P-glycoprotein).
- Validation : Compare predicted vs. experimental PK in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
